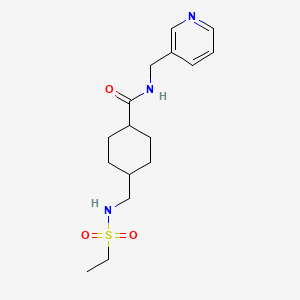

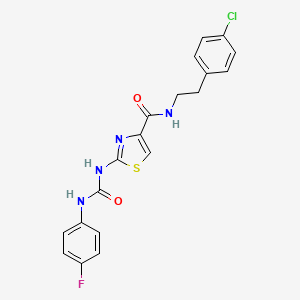

![molecular formula C14H18N2O3 B2452268 N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide CAS No. 1385305-39-4](/img/structure/B2452268.png)

N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have been studied for their biological effects, including toxicity and potential therapeutic applications. Kennedy (2001) reviewed the toxicology of acetamide and related compounds, emphasizing the continued commercial importance and the expansion of knowledge on biological consequences of exposure to these chemicals. The review highlighted variations in biological responses among different acetamide derivatives and expanded on environmental toxicology data not previously reviewed Kennedy, 2001.

Therapeutic Uses of N-acetylcysteine

N-acetylcysteine (NAC), a derivative of the amino acid cysteine, has been explored for its therapeutic uses beyond its well-known role as an antidote for acetaminophen overdose. Rushworth and Megson (2014) discussed the antioxidant properties of NAC, particularly in relation to its precursor role in the synthesis of glutathione, and its potential applications in diseases such as cystic fibrosis and as an antioxidant in various clinical settings Rushworth & Megson, 2014.

Paracetamol Metabolism and Genetic Differences

The metabolism of paracetamol (acetaminophen), a related acetamide, and its genetic differences have been reviewed to understand susceptibility to toxicity and differences in pain alleviation. Zhao and Pickering (2011) aimed at linking paracetamol metabolism with enzyme genotypes, suggesting pharmacogenetic profiles might influence toxicity and efficacy in therapeutics Zhao & Pickering, 2011.

Environmental Protection and Acetaminophen Elimination

Igwegbe et al. (2021) focused on the adsorptive elimination of acetaminophen from water, showcasing the environmental impact and the need for effective removal strategies. The review detailed recent progress in acetaminophen adsorption, highlighting the significant potential of certain adsorbents and the importance of addressing environmental contamination by pharmaceutical compounds Igwegbe et al., 2021.

特性

IUPAC Name |

N-[cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-11-5-3-4-6-12(11)13(9-15)16-14(17)10-19-8-7-18-2/h3-6,13H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDFXMUUAFKVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)NC(=O)COCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)

![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)

![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2452196.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2452198.png)

![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)

![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)